Developed by Schering-Plough after its merger with Organon International, asenapine is a sublingually administered, atypical antipsychotic for treatment of schizophrenia and acute mania associated with bipolar disorder. Asenapine also belongs to the dibenzo-oxepino pyrrole class. It is also for severe post-traumatic stress disorder nightmares in soldiers as an off-label use. FDA approved on August 13, 2009.
Asenapine is an Atypical Antipsychotic.
Asenapine is a second generation (atypical) antipsychotic agent that is taken sublingually and used in the treatment of schizophrenia and manic or mixed episodes associated with bipolar 1 disorder. Asenapine is associated with a low rate of transient and mild serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.
See also: Asenapine Maleate (has salt form).
Asenapine
CAS No.: 65576-45-6
VCID: VC0519490
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Asenapine is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar I disorder. It is marketed under brand names such as Saphris, Secuado, and Sycrest. Developed by Schering-Plough after its merger with Organon International, asenapine belongs to the dibenzo-oxepino pyrrole class of compounds . Mechanism of ActionAsenapine acts as a multireceptor antagonist, showing strong affinity for serotonin (5-HT2A) and dopamine (D2) receptors. This antagonism is believed to enhance dopamine and acetylcholine efflux in the brain, potentially improving cognitive function and negative symptoms in schizophrenia patients . Asenapine also exhibits antagonist activity at histamine receptors, which contributes to its sedative effects. Unlike some other antipsychotics, asenapine does not significantly interact with muscarinic cholinergic receptors, reducing the risk of anticholinergic side effects like dry mouth or constipation . Pharmacodynamic Profile
Clinical Efficacy in SchizophreniaAsenapine has been evaluated in several clinical trials for its efficacy in treating acute schizophrenia. Meta-analyses have shown that asenapine is superior to placebo and comparable to other second-generation antipsychotics (SGAs) in reducing symptoms of schizophrenia. The Positive and Negative Syndrome Scale (PANSS) is commonly used to assess symptom severity, and asenapine has demonstrated significant improvements in PANSS scores compared to placebo . Meta-Analysis Findings
Clinical Trials and Pooled AnalysesSeveral clinical trials have investigated asenapine's efficacy in schizophrenia, including its impact on negative symptoms. A pooled analysis comparing asenapine with olanzapine over 52 weeks showed that asenapine was superior in reducing persistent negative symptoms, although both drugs had similar efficacy at 26 weeks . Pooled Analysis Outcomes |
||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 65576-45-6 | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Product Name | Asenapine | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Molecular Formula | C17H16ClNO | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Molecular Weight | 285.8 g/mol | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
IUPAC Name | (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m1/s1 | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Standard InChIKey | VSWBSWWIRNCQIJ-HUUCEWRRSA-N | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Isomeric SMILES | CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Canonical SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Appearance | Oily liquid or waxy semi-solid | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Colorform | White to off-white powder | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Solubility | In water, 0.98 mg/L at 25 °C (est) | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Synonyms | 5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3-6,7)oxepino(4,5-c)pyrrole Asenapine asenapine maleate ORG 5222 ORG-5222 saphris |
||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Vapor Density | 1.83X10-6 mm Hg at 25 °C (est) | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Reference | 1: Scheidemantel T, Korobkova I, Rej S, Sajatovic M. Asenapine for bipolar disorder. Neuropsychiatr Dis Treat. 2015 Dec 4;11:3007-17. doi: 10.2147/NDT.S78043. eCollection 2015. Review. PubMed PMID: 26674884; PubMed Central PMCID: PMC4675633. 2: Hay A, Byers A, Sereno M, Basra MK, Dutta S. Asenapine versus placebo for schizophrenia. Cochrane Database Syst Rev. 2015 Nov 24;(11):CD011458. doi: 10.1002/14651858.CD011458.pub2. Review. PubMed PMID: 26599405. 3: Dell'Osso B, Cremaschi L, Palazzo MC, Spagnolin G, Cattaneo A, Grancini B, Maggi M, Altamura AC. Use of asenapine as add-on therapy in the treatment of bipolar disorder: a comprehensive review and case series. Expert Opin Drug Saf. 2014 Sep;13(9):1199-208. doi: 10.1517/14740338.2014.938047. Epub 2014 Aug 1. Review. PubMed PMID: 25084462. 4: Citrome L. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opin Drug Metab Toxicol. 2014 Jun;10(6):893-903. doi: 10.1517/17425255.2014.908185. Epub 2014 May 3. Review. PubMed PMID: 24793403. 5: Citrome L. Asenapine review, part II: clinical efficacy, safety and tolerability. Expert Opin Drug Saf. 2014 Jun;13(6):803-30. doi: 10.1517/14740338.2014.908183. Epub 2014 May 3. Review. PubMed PMID: 24793161. 6: Wang SM, Han C, Lee SJ, Patkar AA, Masand PS, Pae CU. Asenapine, blonanserin, iloperidone, lurasidone, and sertindole: distinctive clinical characteristics of 5 novel atypical antipsychotics. Clin Neuropharmacol. 2013 Nov-Dec;36(6):223-38. doi: 10.1097/WNF.0b013e3182aa38c4. Review. PubMed PMID: 24201235. 7: Cortese L, Bressan RA, Castle DJ, Mosolov SN. Management of schizophrenia: clinical experience with asenapine. J Psychopharmacol. 2013 Apr;27(4 Suppl):14-22. doi: 10.1177/1359786813482533. Epub 2013 Mar 27. Review. PubMed PMID: 23535351. 8: Young AH, Altamura AC, González-Pinto AM, Millet B, Wiedemann K. Use of asenapine in clinical practice for the management of bipolar mania. J Psychopharmacol. 2013 Apr;27(4 Suppl):3-13. doi: 10.1177/1359786813482534. Epub 2013 Mar 27. Review. PubMed PMID: 23535350. 9: Fagiolini A, Forgione RN, Morana B, Maccari M, Goracci A, Bossini L, Pellegrini F, Cuomo A, Casamassima F. Asenapine for the treatment of manic and mixed episodes associated with bipolar I disorder: from clinical research to clinical practice. Expert Opin Pharmacother. 2013 Mar;14(4):489-504. doi: 10.1517/14656566.2013.765859. Epub 2013 Jan 29. Review. PubMed PMID: 23356509. 10: Bobo WV. Asenapine, iloperidone and lurasidone: critical appraisal of the most recently approved pharmacotherapies for schizophrenia in adults. Expert Rev Clin Pharmacol. 2013 Jan;6(1):61-91. doi: 10.1586/ecp.12.70. Review. PubMed PMID: 23272794. 11: Asenapine: a less effective, yet, more dangerous neuroleptic! Prescrire Int. 2012 Oct;21(131):229-32. Review. PubMed PMID: 23185842. 12: Tarazi FI, Neill JC. The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania. Expert Opin Drug Discov. 2013 Jan;8(1):93-103. doi: 10.1517/17460441.2013.738193. Epub 2012 Nov 4. Review. PubMed PMID: 23121334. 13: De Hert M, Yu W, Detraux J, Sweers K, van Winkel R, Correll CU. Body weight and metabolic adverse effects of asenapine, iloperidone, lurasidone and paliperidone in the treatment of schizophrenia and bipolar disorder: a systematic review and exploratory meta-analysis. CNS Drugs. 2012 Sep 1;26(9):733-59. doi: 10.2165/11634500-000000000-00000. Review. PubMed PMID: 22900950. 14: Tarazi FI, Stahl SM. Iloperidone, asenapine and lurasidone: a primer on their current status. Expert Opin Pharmacother. 2012 Sep;13(13):1911-22. doi: 10.1517/14656566.2012.712114. Epub 2012 Jul 31. Review. PubMed PMID: 22849428. 15: Samalin L, Tixeront C, Llorca PM. [Asenapine in bipolar disorder: efficacy, safety and place in clinical practice]. Encephale. 2012 Jun;38(3):257-65. doi: 10.1016/j.encep.2012.05.001. Epub 2012 Jun 5. Review. French. Erratum in: Encephale. 2012 Oct;38(5):448-9. PubMed PMID: 22726414. 16: Stoner SC, Pace HA. Asenapine: a clinical review of a second-generation antipsychotic. Clin Ther. 2012 May;34(5):1023-40. doi: 10.1016/j.clinthera.2012.03.002. Epub 2012 Apr 10. Review. PubMed PMID: 22494521. 17: Potkin SG. Asenapine: a clinical overview. J Clin Psychiatry. 2011;72 Suppl 1:14-8. doi: 10.4088/JCP.10075su1.03. Review. PubMed PMID: 22217438. 18: McIntyre RS, Wong R. Asenapine: a synthesis of efficacy data in bipolar mania and schizophrenia. Clin Schizophr Relat Psychoses. 2012 Jan;5(4):217-20. doi: 10.3371/CSRP.5.4.6. Review. PubMed PMID: 22182459. 19: Pompili M, Serafini G, Innamorati M, Ambrosi E, Telesforo L, Venturini P, Giordano G, Battuello M, Lester D, Girardi P. Unmet treatment needs in schizophrenia patients: is asenapine a potential therapeutic option? Expert Rev Neurother. 2011 Jul;11(7):989-1006. doi: 10.1586/ern.11.82. Review. PubMed PMID: 21721916. 20: Citrome L. Iloperidone, asenapine, and lurasidone: a brief overview of 3 new second-generation antipsychotics. Postgrad Med. 2011 Mar;123(2):153-62. doi: 10.3810/pgm.2011.03.2273. Review. PubMed PMID: 21474903. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
PubChem Compound | 163091 | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume